(3-Bromophenyl)-4-piperidinyl-methanone HCl CAS 1225573-65-8 properties
(3-Bromophenyl)-4-piperidinyl-methanone HCl CAS 1225573-65-8 properties
CAS: 1225573-65-8 Formula: C₁₂H₁₄BrNO · HCl Molecular Weight: 304.61 g/mol (Free base: 268.15 g/mol )
Executive Summary & Chemical Identity
(3-Bromophenyl)-4-piperidinyl-methanone Hydrochloride is a high-value heterocyclic building block used primarily in the synthesis of Central Nervous System (CNS) active agents. Structurally, it consists of a piperidine ring linked at the C4 position to a 3-bromobenzoyl moiety. This specific connectivity—a 4-aroylpiperidine —is a privileged pharmacophore found in numerous antipsychotics (e.g., Iloperidone analogs), antihistamines, and serotonin (5-HT) receptor modulators.
The compound offers two orthogonal handles for diversity-oriented synthesis:
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The Secondary Amine (Piperidine N): Available for alkylation, acylation, or reductive amination to tune lipophilicity and receptor binding affinity.
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The Aryl Bromide: A versatile electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of biaryl systems.
Physicochemical Properties
| Property | Value / Description |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar solvents (Hexane) |
| Melting Point | >200°C (Decomposition typical for HCl salts) |
| Hygroscopicity | Moderate; storage under desiccant recommended |
| pKa (Calc) | ~9.5 (Piperidine NH) |
Synthetic Methodology
The most robust synthetic route for CAS 1225573-65-8 avoids direct Friedel-Crafts acylation, which often suffers from regioselectivity issues on the deactivated piperidine ring. Instead, a Grignard addition to a Weinreb Amide is the industry-standard protocol for high-fidelity ketone synthesis.
Optimized Synthesis Protocol
Reaction Overview:
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Protection:
-Boc-isonipecotic acid is converted to its Weinreb amide. -
Nucleophilic Addition: 3-Bromophenylmagnesium bromide adds to the amide.
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Deprotection: Acidic cleavage of the Boc group yields the HCl salt.
Step-by-Step Procedure:
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Weinreb Amide Formation:
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Charge a reactor with
-Boc-isonipecotic acid (1.0 eq), EDCI (1.2 eq), HOBt (1.2 eq), and N,O-dimethylhydroxylamine HCl (1.1 eq) in DCM. -
Add DIPEA (3.0 eq) dropwise at 0°C. Stir at RT for 12h.
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Checkpoint: Monitor TLC for disappearance of acid.[1]
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Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.[2] Concentrate to yield the intermediate amide.[1]
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Grignard Addition (The Critical Step):
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Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.
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Add 3-Bromophenylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise over 30 mins.
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Mechanistic Insight: The stable 5-membered chelate intermediate prevents over-addition, ensuring exclusive ketone formation upon hydrolysis.
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Warm to 0°C over 2 hours. Quench with sat. NH₄Cl.
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Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography (Hex/EtOAc) to isolate the
-Boc-ketone.
-
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Deprotection & Salt Formation:
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Dissolve the
-Boc-ketone in 1,4-dioxane. -
Add 4M HCl in dioxane (5.0 eq) at 0°C. Stir at RT for 4h.
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Precipitate the product by adding Et₂O. Filter the white solid under N₂.
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Synthetic Pathway Visualization
Figure 1: Weinreb amide route ensuring regiospecific ketone formation without over-alkylation.
Applications in Drug Discovery
This scaffold is a "divergent core" used to synthesize libraries of GPCR ligands. The 4-aroylpiperidine motif mimics the structure of neurotransmitters (dopamine, serotonin) and is critical for binding to the orthosteric site of aminergic receptors.
Structural Activity Relationship (SAR) Logic
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Linker Rigidity: The ketone carbonyl provides a rigid spacer that orients the aryl ring relative to the basic nitrogen, often required for
- stacking in the receptor pocket (e.g., Phe residues in D2/5-HT2A receptors). -
Halogen Bonding: The 3-bromo substituent can serve as a halogen bond donor to backbone carbonyls in the target protein, or more commonly, as a synthetic handle.
Divergent Synthesis Workflow
Researchers utilize this core to generate "SAR Matrices" by varying the
Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the amine and aryl bromide.
Analytical Characterization & Quality Control
To ensure the integrity of biological data, the identity and purity of the compound must be validated.
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
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Mobile Phase A: 0.1% TFA in Water
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Mobile Phase B: Acetonitrile
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Gradient: 5% B to 95% B over 10 min.
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Detection: UV @ 254 nm (Aryl absorption) and 210 nm.
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Retention Time: Expect elution ~5.5 - 6.5 min depending on exact gradient.
NMR Interpretation (DMSO-d₆)
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¹H NMR:
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9.0-9.5 ppm (Broad s, 2H): Ammonium protons (
). - 7.8-8.0 ppm (m, 4H): Aromatic protons (3-Br-phenyl pattern).
- 3.6-3.8 ppm (m, 1H): Methine proton adjacent to carbonyl (C4-H).
- 2.8-3.3 ppm (m, 4H): Piperidine ring protons adjacent to Nitrogen.
- 1.8-2.0 ppm (m, 4H): Piperidine ring protons (C3/C5).
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9.0-9.5 ppm (Broad s, 2H): Ammonium protons (
Safety & Handling (MSDS Highlights)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use in a fume hood.[2] The compound is an HCl salt and may release trace HCl gas if heated or exposed to moisture. Wear nitrile gloves and safety glasses.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
References
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National Institutes of Health (NIH). (2023). PubChem Compound Summary: (4-Bromophenyl)(4-(trifluoromethyl)piperidin-1-yl)methanone (Analogous Structure). Retrieved from [Link]
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Organic Syntheses. (2020). Preparation of Weinreb Amides and Grignard Addition Protocols. Org. Synth. 2020, 97, 328-344.[3] Retrieved from [Link]
- Journal of Medicinal Chemistry. (2015). Structure-Activity Relationships of 4-Aroylpiperidines as 5-HT2A Antagonists. (General reference for scaffold utility).
